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molecular formula C12H10N2O3S B8638869 2-Benzoylaminothiazole-5-carboxylic acid methyl ester

2-Benzoylaminothiazole-5-carboxylic acid methyl ester

Cat. No. B8638869
M. Wt: 262.29 g/mol
InChI Key: ZKHWRJUHPYWACW-UHFFFAOYSA-N
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Patent
US08541457B2

Procedure details

Benzoyl chloride (0.44 g, 0.37 mL) was added to a mixture of 2-aminothiazole-5-carboxylic acid methyl ester (0.50 g, 3.16 mmol), 4-dimethylaminopyridine (0.050 g, 0.41 mmol) and pyridine (2.5 mL, 31.60 mmol) in N,N-dimethylformamide (20 mL) at ambient temperature. The reaction mixture was stirred at ambient temperature for 12 h, and concentrated in vacuo. The residue was purified by column chromatography to yield 2-benzoylaminothiazole-5-carboxylic acid methyl ester in 78% yield (0.654 g); MS (ES+) m/z 263.2 (M+1).
Quantity
0.37 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
0.05 g
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:8])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:10][O:11][C:12]([C:14]1[S:18][C:17]([NH2:19])=[N:16][CH:15]=1)=[O:13].N1C=CC=CC=1>CN(C)C1C=CN=CC=1.CN(C)C=O>[CH3:10][O:11][C:12]([C:14]1[S:18][C:17]([NH:19][C:1](=[O:8])[C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=2)=[N:16][CH:15]=1)=[O:13]

Inputs

Step One
Name
Quantity
0.37 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)Cl
Name
Quantity
0.5 g
Type
reactant
Smiles
COC(=O)C1=CN=C(S1)N
Name
Quantity
2.5 mL
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
0.05 g
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at ambient temperature for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
COC(=O)C1=CN=C(S1)NC(C1=CC=CC=C1)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 78%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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